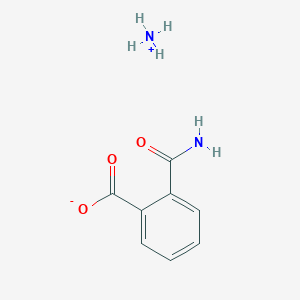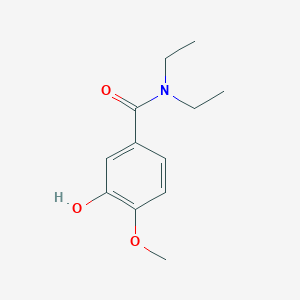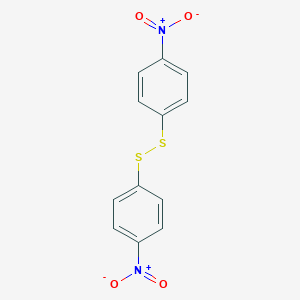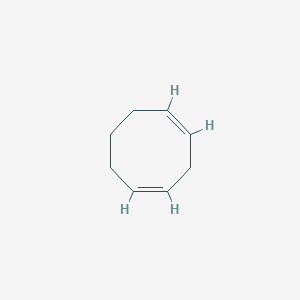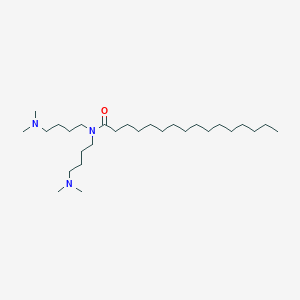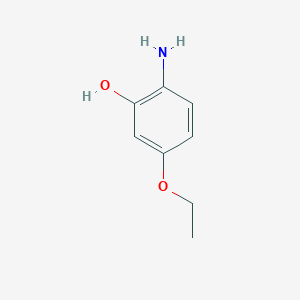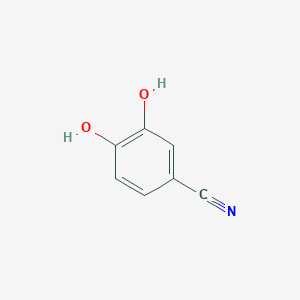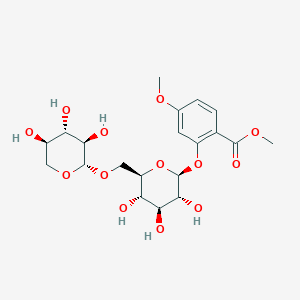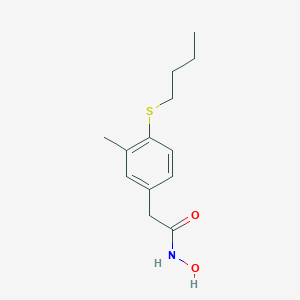
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid, also known as BTAHA, is a hydroxamic acid derivative that has been widely used in scientific research. This compound has shown promising results in various studies, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Wirkmechanismus
The mechanism of action of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid inhibits the activity of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have anti-microbial properties by inhibiting the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid in lab experiments is its high potency and selectivity towards HDACs. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have a higher potency than other HDAC inhibitors, such as trichostatin A and suberoylanilide hydroxamic acid. However, one of the limitations of using 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to understand the molecular mechanisms underlying its anti-cancer, anti-inflammatory, and anti-microbial properties. Finally, the development of more water-soluble derivatives of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid could improve its bioavailability and efficacy in future studies.
Conclusion:
In conclusion, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is a promising compound that has shown anti-cancer, anti-inflammatory, and anti-microbial properties in various studies. Its high potency and selectivity towards HDACs make it a valuable tool for scientific research. However, its low solubility in water is a limitation that needs to be addressed in future studies. The future directions for the research on 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid include investigating its potential as a therapeutic agent for other diseases and developing more water-soluble derivatives.
Synthesemethoden
The synthesis of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid involves the reaction of m-toluidine with butylthiol in the presence of sodium hydroxide. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to obtain 2-(4-(Butylthio)-m-tolyl)acetamide. Finally, the hydroxamic acid derivative is obtained by reacting the acetamide with hydroxylamine hydrochloride in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid induces apoptosis in cancer cells by activating caspase-3 and caspase-8, which are key enzymes involved in programmed cell death. Additionally, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to inhibit the migration and invasion of cancer cells, which is crucial for the metastasis of cancer.
Eigenschaften
CAS-Nummer |
15560-07-3 |
|---|---|
Produktname |
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid |
Molekularformel |
C13H19NO2S |
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
2-(4-butylsulfanyl-3-methylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-7-17-12-6-5-11(8-10(12)2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
SWZKVMOOTCVDGL-UHFFFAOYSA-N |
SMILES |
CCCCSC1=C(C=C(C=C1)CC(=O)NO)C |
Kanonische SMILES |
CCCCSC1=C(C=C(C=C1)CC(=O)NO)C |
Synonyme |
2-[4-(Butylthio)-3-methylphenyl]acetohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



